Biased EP2 Agonism: AH13205 Elicits 40-Fold Higher PGE2 Secretion than Butaprost Despite Equivalent cAMP Potency
In a head-to-head comparison of EP2-selective ligands, AH13205 and butaprost produced similar potent cAMP responses in HEK 293 cells, with EC50 values of 436 nM and 415 nM, respectively. However, AH13205 activated a distinct signaling pathway, increasing Prostaglandin E2 secretion by approximately 40-fold more than butaprost [1]. This demonstrates AH13205's pronounced bias towards the Gαq/11-Ca2+-PGE2 pathway, a functional selectivity not observed with butaprost.
| Evidence Dimension | Ligand-directed EP2 signaling bias (PGE2 secretion vs. cAMP potency) |
|---|---|
| Target Compound Data | AH13205 cAMP EC50: 436 nM; PGE2 secretion: ~40-fold increase over butaprost |
| Comparator Or Baseline | Butaprost cAMP EC50: 415 nM; PGE2 secretion: baseline level |
| Quantified Difference | Equivalent cAMP potency, but ~40-fold difference in PGE2 secretion pathway activation |
| Conditions | HEK 293 cells and primary term-pregnancy human myometrial cells; functional assays measuring cAMP and PGE2 secretion |
Why This Matters
For studies dissecting EP2 signaling pathways, only AH13205 provides a tool to selectively and potently activate the Gαq/11-Ca2+-PGE2 branch without losing Gαs-cAMP potency, a profile not achievable with butaprost.
- [1] Walker A, Parkin H, Woodward D, Hanyaloglu A. Spatial and ligand-directed control of Prostaglandin EP2 signalling. Endocrine Abstracts. 2022;86:P267. View Source
